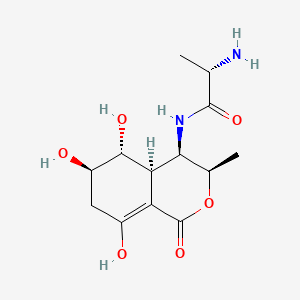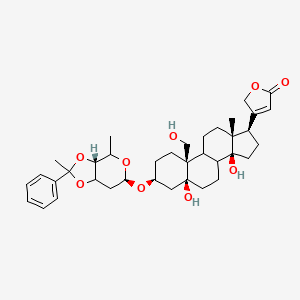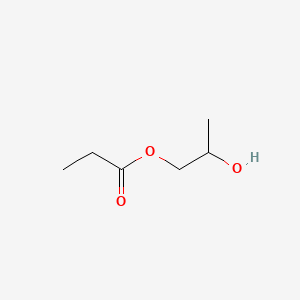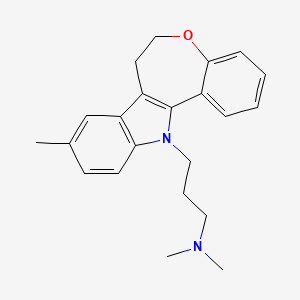
Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in pharmaceuticals, organic electronics, and materials science. This particular compound is characterized by its unique structure, which includes a tetrahydrocarbazole core, a dimethylaminopropyl side chain, and a fluorine atom, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate typically involves multiple steps:
Formation of the Tetrahydrocarbazole Core: The initial step involves the cyclization of phenylhydrazine with cyclohexanone to form the tetrahydrocarbazole core. This reaction is usually carried out in the presence of an acid catalyst such as trifluoroacetic acid.
Introduction of the Dimethylaminopropyl Side Chain: The next step involves the alkylation of the tetrahydrocarbazole core with 3-dimethylaminopropyl chloride. This reaction is typically performed under basic conditions using a base such as potassium carbonate.
Oxalate Formation: Finally, the compound is converted to its oxalate salt by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Formation of carbazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Scientific Research Applications
Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways: It affects signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: A carbazole derivative with a similar tetrahydrocarbazole core but lacking the dimethylaminopropyl side chain and fluorine atom.
1,2,3,4-Tetrahydro-9-methylcarbazol-4-one: Another derivative with a methyl group instead of the dimethylaminopropyl side chain.
Uniqueness
Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate is unique due to its combination of a dimethylaminopropyl side chain and a fluorine atom, which imparts distinct chemical and biological properties compared to other carbazole derivatives.
Properties
| 41734-59-2 | |
Molecular Formula |
C19H25FN2O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(6-fluoro-1,2,3,4-tetrahydrocarbazol-9-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C17H23FN2.C2H2O4/c1-19(2)10-5-11-20-16-7-4-3-6-14(16)15-12-13(18)8-9-17(15)20;3-1(4)2(5)6/h8-9,12H,3-7,10-11H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
ZDYRUYDHWCOSEM-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN1C2=C(CCCC2)C3=C1C=CC(=C3)F.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)
![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)








